![molecular formula C9H17NO2 B7817196 4-(Piperidin-2-yl)butanoic acid](/img/structure/B7817196.png)
4-(Piperidin-2-yl)butanoic acid
Overview
Description
4-(Piperidin-2-yl)butanoic acid is an organic compound that features a piperidine ring attached to a butanoic acid chain. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a crucial building block in organic chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the alkylation of piperidine with a butanoic acid ester, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Activity
Research has indicated that derivatives of 4-(piperidin-2-yl)butanoic acid exhibit anticonvulsant properties. In a study evaluating the anticonvulsant effects of piperidine derivatives, it was found that compounds containing this structure could modulate neurotransmitter activity, thereby influencing seizure thresholds. The primary mechanism involves the inhibition of excitatory neurotransmitter release and enhancement of inhibitory pathways.
1.2 Inhibition of NAD Biosynthesis
The compound has been identified as a reactant in the modification of matriptase inhibitors and is involved in the synthesis of analogs targeting NAD biosynthesis pathways. Specifically, it is used to create FK866 analogs, which are potent inhibitors of NAD salvage pathways. This inhibition is crucial in cancer therapy, as it can induce apoptosis in tumor cells by reducing NAD+ levels .
Neuropharmacological Research
2.1 GABA Analogues
This compound serves as a structural framework for developing GABA analogues that target GABA aminotransferase (GABA-AT). These analogues have shown promise in treating neurological disorders by enhancing GABAergic transmission and providing neuroprotective effects against excitotoxicity .
2.2 Histamine H3 Receptor Antagonism
Recent studies have explored the potential of this compound derivatives as histamine H3 receptor antagonists. These compounds demonstrate varying affinities towards H3 receptors, which are implicated in modulating neurotransmitter release and cognitive functions. The modifications to the piperidine ring have been shown to enhance receptor binding and improve therapeutic profiles against cognitive deficits .
Biochemical Applications
3.1 Enzyme Modulation
The compound has been implicated in modulating enzyme activities related to digestion and immune response through interactions with trypsin and tryptase beta-2. This modulation can influence various biochemical pathways, including those involved in protein digestion and inflammatory responses.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
Reaction Type | Reactants | Products |
---|---|---|
Modification of Matriptase Inhibitors | This compound + Weinreb amides | Matriptase inhibitors |
Synthesis of FK866 Analogues | This compound + Various amines | NAD biosynthesis inhibitors |
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .
Comparison with Similar Compounds
- 4-(Piperidin-1-yl)butanoic acid
- 4-(Piperidin-4-yl)butanoic acid
- 4-(Piperidin-3-yl)butanoic acid
Comparison: 4-(Piperidin-2-yl)butanoic acid is unique due to the position of the piperidine ring attachment, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development .
Biological Activity
4-(Piperidin-2-yl)butanoic acid, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a piperidine ring attached to a butanoic acid moiety, which contributes to its unique properties and applications in drug development. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Structure : The compound features a piperidine ring at the second position, enhancing its pharmacological profile.
Research indicates that this compound may act as a neuromodulator, particularly influencing gamma-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory signaling in the central nervous system, and their modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant properties.
1. Neuromodulatory Effects
Studies have shown that this compound interacts with GABA receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy. Its capacity to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology .
2. Analgesic and Anti-inflammatory Properties
Preliminary investigations suggest that this compound may exhibit analgesic and anti-inflammatory effects. These properties could make it beneficial for conditions involving chronic pain and inflammation.
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Piperidin-1-yl)butanoic acid | C9H17NO2 | Different piperidine substitution pattern |
4-(Piperidin-4-yl)butanoic acid | C9H17NO2 | Variation in piperidine ring position |
N-Methylpiperidine butyric acid | C9H17NO | Methyl substitution on the nitrogen atom |
These compounds share a common butanoic acid structure linked to a piperidine ring but differ in their pharmacological profiles due to variations in substitution patterns.
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
- Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound can significantly alter GABAergic signaling, leading to anxiolytic effects in animal models .
- Anti-cancer Research : Investigations into related piperidone compounds revealed their ability to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction . While direct studies on this compound are still needed, these findings suggest a potential avenue for exploring its anticancer properties.
Properties
IUPAC Name |
4-piperidin-2-ylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXOOQNBTVWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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